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Compound of Interest

Compound Name: (S)-Retosiban

Cat. No.: B10861298

(S)-Retosiban, also known as GSK-221149-A, is a potent and highly selective, orally active
antagonist of the oxytocin receptor.[1][2] Developed by GlaxoSmithKline, it has been
investigated primarily for its potential as a tocolytic agent to prevent preterm labor.[3][4] This
technical guide provides a comprehensive overview of the chemical properties, mechanism of
action, signaling pathways, and key experimental findings related to (S)-Retosiban.

Chemical and Physical Properties

(S)-Retosiban is a non-peptide, small molecule belonging to the diketopiperazine class of
organic compounds.[3] Its chemical structure is characterized by a central 2,5-diketopiperazine
ring with specific stereochemistry that is crucial for its high-affinity binding to the oxytocin
receptor.
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Property Value Reference

CAS Number 820957-38-8

(3R,6R)-6-[(2S)-butan-2-yl]-3-

(2,3-dihydro-1H-inden-2-yl)-1-
IUPAC Name [(AR)-1-(2-methyl-1,3-oxazol-4-

yl)-2-(morpholin-4-yl)-2-

oxoethyl]piperazine-2,5-dione

Molecular Formula C27H34N405
Molar Mass 494.592 g-mol-1
o ) 0.65 nM (human OT receptor),
Affinity (Ki)
4.1 nM (rat OT receptor)
o >1400-fold over vasopressin
Selectivity
receptors
Solubility > 0.22 mg/mi
LogD 2.2

Mechanism of Action and Signaling Pathway

(S)-Retosiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-
protein coupled receptor (GPCR). By binding to the OTR, Retosiban blocks the downstream
signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism effectively
inhibits oxytocin-induced uterine contractions, which are a primary driver of labor.

The binding of oxytocin to its receptor primarily activates the Gg/phospholipase C (PLC)/inositol
1,4,5-trisphosphate (IP3) signaling pathway. This leads to an increase in intracellular calcium
levels and subsequent smooth muscle contraction. (S)-Retosiban competitively inhibits this
pathway.

Interestingly, studies have revealed that the signaling of the oxytocin receptor is more complex,
involving other G-proteins and downstream effectors. The oxytocin receptor can also couple to
Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (CAMP)
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levels. Furthermore, activation of the OTR can stimulate the mitogen-activated protein kinase
(MAPK) cascade, specifically ERK1/2.

(S)-Retosiban has been shown to prevent stretch-induced phosphorylation of ERK1/2 in
human myometrial tissue, suggesting its mechanism extends beyond simple competitive
antagonism of the Gqg pathway. Unlike the peptide-based OTR antagonist atosiban, Retosiban
does not appear to stimulate ERK1/2 activity or prostaglandin production at higher
concentrations, indicating a different pharmacological profile.

Click to download full resolution via product page

Caption: (S)-Retosiban competitively antagonizes the oxytocin receptor, inhibiting downstream
signaling pathways that lead to uterine contraction.
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Experimental Protocols and Findings
In Vitro Pharmacological Studies

Methodology: Human myometrial strips were obtained from women undergoing Cesarean
section. These tissue samples were subjected to pharmacological manipulations to assess the
effect of (S)-Retosiban on oxytocin-induced contractions and downstream signaling. In some
experiments, myometrial explants were exposed to prolonged mechanical stretch to mimic in
vivo conditions. The effects on contractility were measured, and protein analysis was
performed to quantify the phosphorylation of key signaling proteins like ERK1/2. Inhibition of
inositol 1,4,5-trisphosphate (IP3) production was also quantified to determine the antagonist's

effect on the primary signaling pathway.
Key Findings:

» (S)-Retosiban significantly reduced the contractile activity of both spontaneously active and

oxytocin-stimulated human myometrial strips.

e The antagonism of oxytocin action by (S)-Retosiban in human myometrium was found to be
potent, rapid, and reversible.

« Inhibition of IP3 production by (S)-Retosiban followed single-site competitive binding

kinetics.

» (S)-Retosiban was also observed to inhibit the basal production of IP3 in the absence of
oxytocin, suggesting potential inverse agonist activity.

« In stretched myometrial explants, (S)-Retosiban prevented the stretch-induced stimulation
of myometrial contractility and the phosphorylation of ERK1/2.

In Vivo Preclinical and Clinical Studies

Methodology: Preclinical studies involved intravenous and oral administration of (S)-Retosiban
to rats to assess its effect on oxytocin-induced and spontaneous uterine contractions. Phase |
clinical studies were conducted in healthy nonpregnant women to evaluate the safety and
tolerability of single and repeat oral or intravenous doses. Subsequent Phase Il and Il clinical
trials were designed to evaluate the efficacy and safety of intravenous (S)-Retosiban in women
in spontaneous preterm labor, often with a placebo or atosiban as a comparator. The primary
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outcomes of these trials typically included the time to delivery and neonatal morbidity and
mortality.

Key Findings:

e Inrats, (S)-Retosiban produced a dose-dependent decrease in oxytocin-induced uterine
contractions. It also significantly reduced spontaneous uterine contractions in late-term
pregnant rats.

e Phase | studies demonstrated that (S)-Retosiban was well-tolerated in healthy nonpregnant

women.

e Phase Il studies provided preliminary evidence that intravenous (S)-Retosiban can suppress
uterine contractions and prolong pregnancy in women in spontaneous preterm labor,
although the results were not always statistically significant.

e The large-scale Phase lll trials were unfortunately terminated early due to slow recruitment,
preventing a definitive conclusion on the efficacy and safety of (S)-Retosiban for treating
spontaneous preterm labor.

Summary for the Drug Development Professional

(S)-Retosiban is a well-characterized, potent, and selective oxytocin receptor antagonist with a
distinct pharmacological profile compared to earlier peptide-based antagonists. Its high oral
bioavailability and selectivity make it an attractive candidate for development. While in vitro and
early clinical data were promising for its use as a tocolytic agent, challenges in clinical trial
recruitment have left its ultimate clinical utility in this indication unproven. The detailed
understanding of its chemical properties and mechanism of action, however, provides a solid
foundation for further research and potential exploration in other oxytocin-mediated conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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